molecular formula C16H18BrClN2O2 B2993601 2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide CAS No. 940819-87-4

2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2993601
CAS RN: 940819-87-4
M. Wt: 385.69
InChI Key: RSKNLNCVLKHZIF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide, also known as BCCA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCCA is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation of Derivatives : A study conducted by Rani, Pal, Hegde, and Hashim (2014) focused on synthesizing and evaluating the pharmacological properties of substituted phenoxy acetamide derivatives. This research is significant as it contributes to the understanding of the pharmacological potentials of compounds related to 2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide (Rani, Pal, Hegde, & Hashim, 2014).

  • Synthesis of Antimicrobial Agents : In another study, Fuloria, Fuloria, and Gupta (2014) synthesized and evaluated novel Schiff bases and thiazolidinone derivatives for their antimicrobial properties. This research is pivotal for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

  • Environmental Chemistry Research : The study by Li, Song, Fu, Tsang, and Yang (2015) examined the roles of halides in the degradation of acetaminophen by UV/H2O2 treatment, which is relevant to environmental chemistry and pollution control (Li, Song, Fu, Tsang, & Yang, 2015).

  • Antiviral Properties : Paramonova, Snoeck, Andrei, Khandazhinskaya, and Novikov (2020) explored the antiviral properties of N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides against human cytomegalovirus, which is closely related to the structural class of 2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

  • Analytical and Physical Chemistry : Dearden and Bresnen (2005) conducted a study on the thermodynamics of water-octanol and water-cyclohexane partitioning of some aromatic compounds, providing insights into the physical and analytical chemistry of compounds similar to 2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide (Dearden & Bresnen, 2005).

  • Synthesis and Characterization of Novel Compounds : Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial use. This study contributes to the field of synthetic chemistry and the development of new compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

2-(4-bromo-2-chloro-6-methylphenoxy)-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O2/c1-11-7-12(17)8-13(18)15(11)22-9-14(21)20-16(10-19)5-3-2-4-6-16/h7-8H,2-6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNLNCVLKHZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2(CCCCC2)C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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